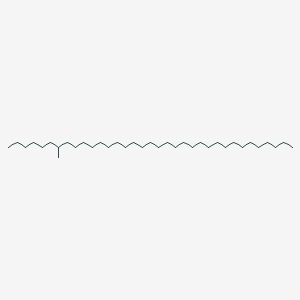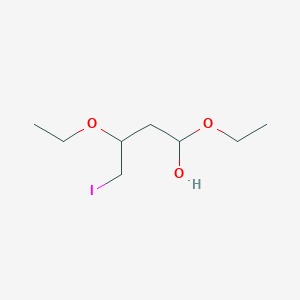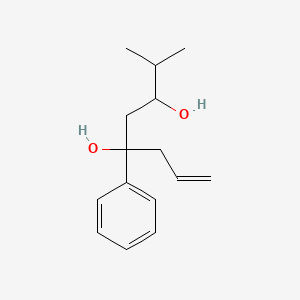
2-Methyl-5-phenyloct-7-ene-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-phenyloct-7-ene-3,5-diol is an organic compound characterized by the presence of a hydroxyl group (-OH) on the third and fifth carbon atoms of its octene chain. The compound also features a methyl group (-CH3) on the second carbon and a phenyl group (-C6H5) on the fifth carbon. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-5-phenyloct-7-ene-3,5-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, which facilitates the addition of hydroxyl groups to the double bond in the octene chain. The reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, the dihydroxylation reaction can be carried out using potassium permanganate (KMnO4) as an oxidizing agent. This method is advantageous due to the availability and low cost of potassium permanganate .
化学反应分析
Types of Reactions
2-Methyl-5-phenyloct-7-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by hydrogenation.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under anhydrous conditions to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
2-Methyl-5-phenyloct-7-ene-3,5-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 2-Methyl-5-phenyloct-7-ene-3,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
相似化合物的比较
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used as antifreeze and in the production of polyesters.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics.
1,4-Butanediol: Employed in the manufacture of plastics, elastic fibers, and polyurethanes.
Uniqueness
2-Methyl-5-phenyloct-7-ene-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a phenyl group and a double bond in the octene chain differentiates it from simpler diols, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
89358-20-3 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
2-methyl-5-phenyloct-7-ene-3,5-diol |
InChI |
InChI=1S/C15H22O2/c1-4-10-15(17,11-14(16)12(2)3)13-8-6-5-7-9-13/h4-9,12,14,16-17H,1,10-11H2,2-3H3 |
InChI 键 |
POFUGIJCTZBZPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC(CC=C)(C1=CC=CC=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
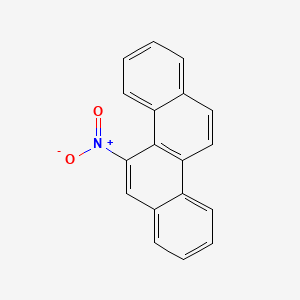
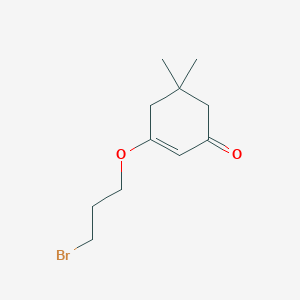
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
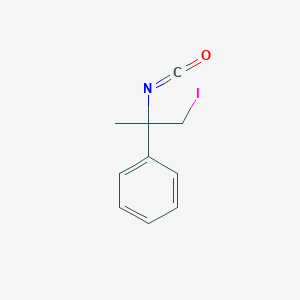
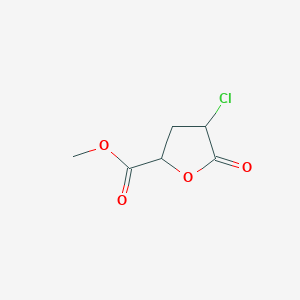
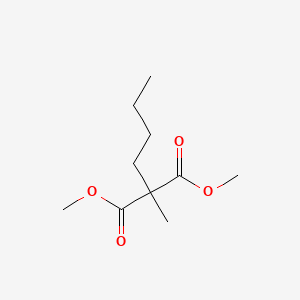
![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
